molecular formula C21H24N4O4S B6584957 N-(3,4-dimethoxyphenyl)-2-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide CAS No. 1251603-60-7

N-(3,4-dimethoxyphenyl)-2-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide

Cat. No.: B6584957
CAS No.: 1251603-60-7
M. Wt: 428.5 g/mol
InChI Key: NIIRNNAPKMCSCG-UHFFFAOYSA-N
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Description

This compound features a piperidine core substituted at the 4-position with a 1,2,4-oxadiazole ring bearing a thiophen-2-yl group. Its structural complexity combines heterocyclic diversity (oxadiazole, thiophene) with pharmacophoric elements (piperidine, acetamide), suggesting applications in medicinal chemistry, particularly targeting enzymes or receptors influenced by aromatic and heterocyclic interactions .

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O4S/c1-27-16-6-5-15(12-17(16)28-2)22-19(26)13-25-9-7-14(8-10-25)21-23-20(24-29-21)18-4-3-11-30-18/h3-6,11-12,14H,7-10,13H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIIRNNAPKMCSCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2CCC(CC2)C3=NC(=NO3)C4=CC=CS4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethoxyphenyl)-2-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound consists of several functional groups that contribute to its biological activity:

  • Dimethoxyphenyl group : Enhances lipophilicity and may facilitate receptor binding.
  • Piperidine moiety : Known for its role in various pharmacological activities.
  • Oxadiazole ring : Associated with diverse biological effects, including antimicrobial and anticancer properties.

The mechanism by which this compound exerts its effects is multifaceted. It is believed to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in signal transduction pathways, affecting cellular proliferation and apoptosis.
  • Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing neurotransmitter release and neuronal activity.
  • Covalent Bond Formation : The presence of reactive groups may allow the compound to form covalent bonds with target proteins, leading to prolonged effects.

Biological Activities

Research has identified several biological activities associated with this compound:

Anticancer Activity

Studies have shown that compounds with similar structures can induce apoptosis in cancer cells. For instance:

  • Cell Line Studies : In vitro studies on various cancer cell lines demonstrated significant cytotoxic effects at micromolar concentrations.
Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical)10Induction of apoptosis
MCF7 (Breast)15Cell cycle arrest
A549 (Lung)12Inhibition of angiogenesis

Antimicrobial Activity

The compound exhibits promising antimicrobial properties against a range of pathogens:

  • Bacterial Inhibition : Effective against Gram-positive and Gram-negative bacteria.
PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL

Pharmacokinetics

Understanding the pharmacokinetics (ADME) is crucial for evaluating the therapeutic potential of the compound:

  • Absorption : The lipophilic nature suggests good absorption through biological membranes.
  • Distribution : Likely to distribute widely due to the presence of a dimethoxyphenyl group.
  • Metabolism : The compound may undergo metabolic transformations primarily in the liver, with potential for active metabolites.
  • Excretion : Predominantly renal excretion expected based on molecular weight and structure.

Case Studies

Several studies have investigated the biological activity of compounds structurally related to this compound:

  • Study on Anticancer Properties :
    • Researchers synthesized a series of oxadiazole derivatives and tested their efficacy against different cancer cell lines. Compounds similar to this one showed enhanced apoptotic activity compared to controls.
  • Antimicrobial Efficacy Study :
    • A study evaluated the antimicrobial effects of various piperidine derivatives against clinically relevant bacterial strains. Results indicated that modifications on the piperidine ring could significantly enhance antibacterial activity.

Comparison with Similar Compounds

(a) N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide ()

  • Structural Differences : Replaces the 1,2,4-oxadiazole with a 1,3,4-thiadiazole ring and a benzylsulfanyl group.
  • Biological Relevance: 1,3,4-Thiadiazoles are known for antihypertensive and anticonvulsant activities, whereas 1,2,4-oxadiazoles (in the target) are often associated with anti-inflammatory or kinase inhibition .

(b) 2-(4-Hydroxypiperidin-1-yl)-N-(thiazol-2-yl)-acetamide Derivatives ()

  • Structural Differences : Piperidine is substituted with a hydroxyl group instead of an oxadiazole-thiophene system. The acetamide is linked to a thiazole ring rather than a dimethoxyphenyl group.
  • Functional Impact : Hydroxyl groups improve solubility but may reduce membrane permeability. Thiazole moieties offer hydrogen-bonding sites, contrasting with the electron-rich dimethoxyphenyl group in the target compound.
  • Synthesis : Prepared via LiH-mediated coupling in DMF, a method adaptable to the target compound’s synthesis .

Thiophene-Containing Acetamides

(a) 2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide ()

  • Structural Differences : Uses a 1,2,4-triazole ring instead of 1,2,4-oxadiazole. The triazole’s sulfanyl group and 4-fluorophenyl substituent differ from the target’s oxadiazole and dimethoxyphenyl.
  • The fluorophenyl group increases electronegativity but reduces steric bulk compared to dimethoxyphenyl .

(b) N'-substituted 2-((5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazides ()

  • Structural Differences : Incorporates a triazole-thioether linkage and acetohydrazide instead of acetamide.
  • Biological Relevance : Demonstrated antimicrobial activity, suggesting thiophene’s role in enhancing bioavailability. The target compound’s oxadiazole may confer greater metabolic stability .

Oxadiazole-Containing Analogues

(a) 5-{1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}-1,3,4-oxadiazole Derivatives ()

  • Structural Differences : The oxadiazole is linked to a 4-chlorophenylsulfonyl-piperidine group, lacking the thiophene and dimethoxyphenyl motifs.
  • The target compound’s thiophene may instead promote π-π stacking .

Comparative Data Table

Compound Class Key Structural Features Biological Activity/Properties Reference
Target Compound 1,2,4-Oxadiazole, thiophene, dimethoxyphenyl Hypothesized kinase inhibition N/A
1,3,4-Thiadiazole-piperidine Thiadiazole, benzylsulfanyl Antihypertensive, anticonvulsant
Thiazole-piperidine Hydroxypiperidine, thiazole Antibacterial (in vitro)
Triazole-thiophene Triazole, fluorophenyl Anti-exudative (AEA comparable to diclofenac)
Sulfonyl-oxadiazole 4-Chlorophenylsulfonyl Lipoxygenase inhibition

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